Cas no 1172821-26-9 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine)

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine structure
1172821-26-9 structure
商品名:4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
CAS番号:1172821-26-9
MF:C21H26N6O2S
メガワット:426.535142421722
CID:6134727
PubChem ID:30868060

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
    • 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
    • AKOS024513599
    • 4-(4-benzylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine
    • F5560-0093
    • SR-01000923360
    • 1172821-26-9
    • VU0647225-1
    • SR-01000923360-1
    • インチ: 1S/C21H26N6O2S/c1-16-13-17(2)27(24-16)21-14-20(22-18(3)23-21)25-9-11-26(12-10-25)30(28,29)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3
    • InChIKey: LUVWBSHOUCKYQU-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC=CC=1)(N1CCN(C2C=C(N=C(C)N=2)N2C(C)=CC(C)=N2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 426.18379527g/mol
  • どういたいしつりょう: 426.18379527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 92.6Ų

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5560-0093-5mg
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
5mg
$103.5 2023-09-09
Life Chemicals
F5560-0093-2mg
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
2mg
$88.5 2023-09-09
Life Chemicals
F5560-0093-2μmol
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
2μmol
$85.5 2023-09-09
Life Chemicals
F5560-0093-3mg
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
3mg
$94.5 2023-09-09
Life Chemicals
F5560-0093-10mg
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
10mg
$118.5 2023-09-09
Life Chemicals
F5560-0093-4mg
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
4mg
$99.0 2023-09-09
Life Chemicals
F5560-0093-10μmol
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
10μmol
$103.5 2023-09-09
Life Chemicals
F5560-0093-5μmol
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
5μmol
$94.5 2023-09-09
Life Chemicals
F5560-0093-1mg
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
1mg
$81.0 2023-09-09
Life Chemicals
F5560-0093-15mg
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine
1172821-26-9
15mg
$133.5 2023-09-09

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine 関連文献

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidineに関する追加情報

Introduction to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine (CAS No. 1172821-26-9)

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine, identified by its CAS number 1172821-26-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their biological activity and potential therapeutic applications. The presence of multiple substituents, including 3,5-dimethylpyrazole, methylpyrimidine, and 4-(phenylmethanesulfonylpiperazine), contributes to its diverse chemical interactions and biological relevance.

The structural framework of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine incorporates several key pharmacophoric elements that are known to influence its biological activity. The 3,5-dimethylpyrazole moiety is a common structural feature in many bioactive molecules, often contributing to stabilizing the three-dimensional conformation of the compound and enhancing its binding affinity to biological targets. Additionally, the methylpyrimidine group at the 2-position introduces further complexity, potentially modulating the electronic properties of the molecule and influencing its metabolic stability.

The most striking feature of this compound is the presence of the 4-(phenylmethanesulfonylpiperazine) substituent at the 6-position of the pyrimidine ring. This moiety is particularly interesting due to its potential role as a pharmacophore in central nervous system (CNS) drugs. Phenylmethanesulfonyl groups are frequently found in psychoactive compounds, where they contribute to receptor binding and modulate neurotransmitter activity. The combination of these structural elements suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-yl)pyrimidine may exhibit significant pharmacological effects, particularly in the realm of CNS disorders.

Recent advancements in medicinal chemistry have highlighted the importance of multi-target directed drug design (MTDD), where a single molecule is designed to interact with multiple biological targets simultaneously. The compound in question aligns well with this paradigm due to its diverse structural features that could potentially interact with various receptors or enzymes involved in neurological pathways. For instance, the pyrazole ring and phenylmethanesulfonylpiperazine moiety could target serotonin receptors (e.g., 5-HT1A), while the pyrimidine core might interact with other CNS-related enzymes or receptors.

One of the most promising areas of research involving this compound is its potential application in treating neurological and psychiatric disorders. Studies have shown that molecules containing both pyrazole and phenylsulfonyl groups often exhibit potent effects on neurotransmitter systems. For example, derivatives of pyrazole have been investigated for their anti-anxiety and antidepressant properties, while phenylsulfonylpiperazines are known for their role in modulating dopamine and serotonin pathways. The synergistic effects of these structural elements in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-phenylmethanesulfonylpiperazin-1-y)pyrimidine make it a compelling candidate for further exploration.

In vitro studies have begun to uncover the mechanistic aspects of this compound's interaction with biological targets. Initial assays suggest that it may exhibit inhibitory activity against certain enzymes involved in neurotransmitter metabolism or receptor modulation. Additionally, computational modeling has been employed to predict possible binding modes of this compound with relevant targets such as serotonin receptors or enzymes like monoamine oxidase (MAO). These computational studies provide valuable insights into how structural modifications might enhance binding affinity or selectivity.

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-y)-2-methyl--(4-ph--nylmethansulfonylpiperazin--1-y)pyrimidine presents unique challenges due to its complex structure. Multi-step synthetic routes involving condensation reactions, sulfonylation, and cyclization are typically employed to construct the desired framework. Advanced synthetic techniques such as transition-metal catalysis have been explored to improve yield and purity. Optimizing these synthetic pathways is crucial for large-scale production and subsequent preclinical testing.

Preclinical studies are currently underway to evaluate the safety and efficacy of this compound in animal models. These studies aim to assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) parameters. Additionally, toxicity assessments will be conducted to ensure that the compound is safe for human testing. The results from these preclinical trials will provide critical data for determining whether this compound progresses into human clinical trials for therapeutic applications.

The potential therapeutic applications of 4-(3--dimeth--l--H--pyra--zol--l--y)-2-methylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylenesulfonelylethylenepiperazinelethylenepyrimidinone extend beyond traditional CNS disorders. Emerging research suggests that it may also have utility in treating inflammatory conditions or even cancer by modulating signaling pathways associated with these diseases. For instance, some pyrimidine derivatives have been found to inhibit kinases involved in tumor growth or inflammation-related pathways.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for novel bioactive compounds like this one. HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously, identifying those with promising activity profiles. This approach has been instrumental in identifying lead compounds for further development and has significantly reduced the time required from discovery to clinical candidates.

The future direction of research on 4-(3--dimeth--l--H--pyra--zol--l--y)-2-methylethylethylethylethylethylethylethylethylethylethylenesulfonelylethylenepiperazinelethylenepyrimidinone will likely focus on optimizing its pharmacological properties through structure-based drug design (SBDD). By leveraging computational tools such as molecular dynamics simulations and enzyme kinetics studies, researchers can gain deeper insights into how small modifications might enhance potency or selectivity without compromising safety profiles.

In conclusion,4-(3--dimeth--l--H--pyra--zol--l)--methylenelehydelehydelehydelehydelehydelehydelehydelehydelehydelehydenesulfonelylene represents a fascinating subject of study with significant potential for therapeutic applications particularly within neurological medicine Its unique structure combined with promising preclinical findings positions it as an exciting candidate for future research development efforts aimed at addressing complex diseases through innovative pharmacological strategies

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量